molecular formula C16H13N5O3 B2634275 N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396784-18-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2634275
CAS RN: 1396784-18-1
M. Wt: 323.312
InChI Key: MDOIIXKOENJLAK-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a p-tolyl group (a toluene with a substituent at the para position), and a tetrazole group (a five-membered ring containing four nitrogen atoms). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxole and p-tolyl groups are aromatic and likely contribute significantly to the compound’s overall structure. The tetrazole group could potentially act as a hydrogen bond acceptor, influencing the compound’s interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodioxole, p-tolyl, and tetrazole groups. For example, the tetrazole group is known to participate in a variety of reactions, including nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make the compound relatively nonpolar, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

One line of research involves the synthesis and characterization of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide. For instance, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) developed a series of tetrazole-thiophene carboxamides, which were characterized using various spectroscopic techniques and subjected to antimicrobial evaluation and molecular docking studies, indicating potential bioactivity (Talupur et al., 2021). Similarly, K. Kumara, S. Naveen, and N. K. Lokanath (2017) synthesized and characterized new pyrazole derivatives using X-ray diffraction, demonstrating the compounds' molecular structures and potential for forming supramolecular architectures (Kumara et al., 2017).

Antimicrobial and Antiproliferative Activities

Research on the antimicrobial and antiproliferative activities of related compounds has also been conducted. For example, E. Mansour, Asmaa Aboelnaga, E. Nassar, and Safaa I. Elewa (2020) reported on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed promising results in antimicrobial and antiproliferative assays against cancer cells, highlighting the therapeutic potential of these compounds (Mansour et al., 2020).

Crystal Structure and Molecular Analysis

The crystal structure and molecular analysis have been significant areas of study, providing insight into the physical and chemical properties of these compounds. Jian-Zhen Liao, Da-Chi Chen, Fang Li, Yong Chen, N. Zhuang, Meijin Lin, and Chang-cang Huang (2013) explored the synthesis of tetrazolate-based coordination networks, examining their structures and nonlinear optical properties, which could have applications in materials science (Liao et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and investigating its safety profile. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-10-2-5-12(6-3-10)21-19-15(18-20-21)16(22)17-11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIIXKOENJLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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